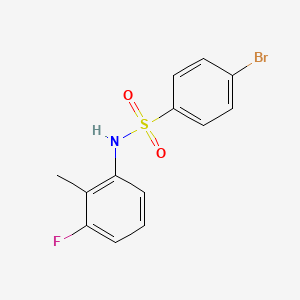

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7BrFNO . It is a solid at 20°C .

Synthesis Analysis

The compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide are not mentioned in the search results, the compound’s synthesis via the amidation reaction suggests it could participate in various organic reactions .It has a molecular weight of 232.05 . The physical state of the compound at 20°C is solid .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including variants related to 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide, highlights their promising applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Carbonic Anhydrase

Research on 4-(2-substituted hydrazinyl)benzenesulfonamides, which share structural similarities with 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide, demonstrates their significant inhibitory effects on human carbonic anhydrase I and II. Such compounds have been synthesized and shown potent inhibition, suggesting their utility in designing inhibitors for therapeutic applications (Gul et al., 2016).

Structural and DFT Studies

A study focused on the synthesis and structural characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, closely related to the target compound, provides insights into its crystal structure and physicochemical properties through density functional theory (DFT) analysis. Such research can lay the groundwork for understanding the reactivity and interaction mechanisms of these compounds in various biological and chemical systems (Deng et al., 2021).

Antimicrobial Activities

Research on derivatives of benzenesulfonamide, including structures analogous to 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide, has shown antimicrobial activities against a variety of bacterial and fungal strains. These findings indicate the potential of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (Ghorab et al., 2017).

Fluorophore Development for Zinc(II) Detection

Compounds related to 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide have been utilized in the development of zinc(II) specific fluorophores. These fluorophores play a crucial role in studying intracellular Zn2+ levels, which is vital for understanding cellular processes and signaling pathways (Kimber et al., 2001).

Mécanisme D'action

Target of Action

Sulfonamides, the class of compounds to which it belongs, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Mode of Action

The compound has been shown to have a certain nucleophilic reactivity and a high chemical stability , which could influence its interaction with its targets.

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

Given its nucleophilic reactivity and high chemical stability , it could potentially interact with various biological targets to exert its effects.

Propriétés

IUPAC Name |

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c1-9-12(15)3-2-4-13(9)16-19(17,18)11-7-5-10(14)6-8-11/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFGEUFATVFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2943385.png)

![Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate](/img/structure/B2943386.png)

![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)

![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)

![2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2943391.png)

![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)

![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)

![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)